rac Lenalidomide-13C5
Overview
Description
rac Lenalidomide-13C5: is a deuterated labeled analog of lenalidomide, a derivative of thalidomide. It is primarily used as a tracer in drug development due to its stable heavy isotopes of hydrogen and carbon. This compound is significant in pharmacokinetic and metabolic studies, helping researchers understand the behavior of lenalidomide in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Lenalidomide-13C5 involves the incorporation of carbon-13 isotopes into the lenalidomide structure. The process typically starts with the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to further reactions to introduce the carbon-13 isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) are used for characterization .
Chemical Reactions Analysis
Types of Reactions: rac Lenalidomide-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
rac Lenalidomide-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of lenalidomide.
Biology: Helps in understanding the biological pathways and interactions of lenalidomide.
Medicine: Assists in the development of new therapeutic agents by providing insights into the drug’s behavior in the body.
Industry: Used in the quality control and validation of lenalidomide production processes .
Mechanism of Action
rac Lenalidomide-13C5 exerts its effects by acting as a tracer for lenalidomide. Lenalidomide itself works through various mechanisms, including:
Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Direct Anti-tumor Activity: Induces apoptosis in malignant cells .
Comparison with Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The non-labeled version of rac Lenalidomide-13C5, used in the treatment of multiple myeloma and other cancers .
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it an invaluable tool in drug development and research .
Properties
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)(2,3,4,5,6-13C5)azinane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4+1,5+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-GSUYAWNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC=C2N)C(=O)N1[13CH]3[13CH2][13CH2][13C](=O)N[13C]3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675990 | |
Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219332-91-8 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219332-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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